molecular formula C24H16BrClFNO3S B11645897 (5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B11645897
M. Wt: 532.8 g/mol
InChI Key: SPGKELATBJCXSA-UUYOSTAYSA-N
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Description

(5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, fluorine, and a thiazolidine-2,4-dione core. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves multiple steps, including the formation of the thiazolidine-2,4-dione core and the introduction of the bromine, chlorine, and fluorine substituents. Common synthetic routes include:

    Formation of the Thiazolidine-2,4-dione Core: This step typically involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The bromine, chlorine, and fluorine substituents are introduced through halogenation reactions using reagents such as bromine, chlorine gas, and fluorinating agents.

    Final Assembly: The final step involves the coupling of the substituted phenyl groups with the thiazolidine-2,4-dione core under controlled conditions to ensure the desired configuration and purity.

Chemical Reactions Analysis

(5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, leading to the formation of more complex structures.

Scientific Research Applications

(5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Researchers are investigating its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

(5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:

    (5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione: This compound has a similar structure but lacks the fluorine substituent, which may affect its reactivity and biological activity.

    (5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione: The presence of a methyl group instead of a fluorine atom can alter the compound’s chemical properties and interactions.

    (5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-iodophenyl)methyl]-1,3-thiazolidine-2,4-dione: The substitution of iodine for fluorine may enhance the compound’s reactivity and binding affinity due to iodine’s larger atomic size and higher polarizability.

Properties

Molecular Formula

C24H16BrClFNO3S

Molecular Weight

532.8 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H16BrClFNO3S/c25-18-5-10-21(31-14-16-1-6-19(26)7-2-16)17(11-18)12-22-23(29)28(24(30)32-22)13-15-3-8-20(27)9-4-15/h1-12H,13-14H2/b22-12-

InChI Key

SPGKELATBJCXSA-UUYOSTAYSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl)/SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl)SC2=O)F

Origin of Product

United States

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